Cefoselis
Overview
Description
Cefoselis is a fourth-generation cephalosporin extensively used in Japan and China for the clinical treatment of various gram-positive and gram-negative infections . It has been found effective in treating respiratory and urinary tract infections .
Synthesis Analysis
The synthesis of this compound involves reactions such as the hydrolysis of protonated this compound sulfate molecules, hydrolysis of this compound sulfate zwitter ions, and hydrolysis of this compound sulfate monoanions under the influence of water .Molecular Structure Analysis
The molecular formula of this compound is C19H22N8O6S2 . The molecular weight is 522.56 g/mol .Chemical Reactions Analysis
The degradation of this compound sulfate in aqueous solutions is a pseudo-first order reaction. General acid–base hydrolysis of this compound sulfate was observed in phosphate and acetate buffers .Physical And Chemical Properties Analysis
This compound has a molecular formula of C19H22N8O6S2 and a molecular weight of 522.64 . .Scientific Research Applications
Blood-Brain Barrier Penetration
Cefoselis, a β-lactam antibiotic, has been found to penetrate the blood-brain barrier (BBB). Studies show that this compound can appear in the brain extracellular fluid in proportion to its blood level. This characteristic is significant as most β-lactams are known not to pass through the BBB. It's important to note that this ability to penetrate the BBB might also be linked to seizures observed in certain patients, particularly in the elderly and those with renal failure. The seizures are possibly related to the interaction with neurotransmitters like glutamate and GABA in the brain (Ohtaki et al., 2004).
Antibacterial Activity
This compound exhibits significant antibacterial activity against a range of pathogens. It shows good activity against non-ESBL-producing E. coli, K. pneumoniae, and P. mirabilis, and is also potent against Enterobacteriaceae, P. aeruginosa, and Streptococcus. However, its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) is limited. These properties make this compound a valuable antibiotic for treating various infections (Cheng et al., 2020).
Pharmaceutical Analysis and Stability
Research on the stability-indicating LC assay method for this compound sulfate highlights the importance of analytical methods in ensuring the quality and efficacy of the drug. The studies focus on determining this compound sulfate in the presence of degradation products, which is critical for maintaining drug safety and effectiveness (Zalewski et al., 2012).
Clinical Trials
This compound has been evaluated in clinical trials for its effectiveness and safety in treating acute bacterial infections. The trials include comparisons with other antibiotics like Cefepime, focusing on cure rates, bacterial eradication rates, and adverse events. Such trials are crucial for understanding the drug's therapeutic potential and safety profile (Liu et al., 2014).
Pharmacokinetics
Studies on the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion, are vital for optimizing its clinical use. These studies help in determining appropriate dosages and understanding the drug's behavior in different physiological conditions (Zhu, 2009).
Mechanism of Action
Target of Action
Cefoselis, a fourth-generation cephalosporin, primarily targets penicillin-binding proteins (PBPs) . PBPs are crucial for bacterial cell wall synthesis, playing a significant role in maintaining the structural integrity of the bacterial cell .
Mode of Action
This compound, like other β-lactam antibiotics, disrupts the synthesis of the peptidoglycan layer forming the bacterial cell wall . This disruption is achieved by binding to PBPs, inhibiting their function and leading to the breakdown of the cell wall . The structure of this compound enhances its resistance to many β-lactamases, including AmpC , making it effective against a broad spectrum of Gram-negative bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway. By inhibiting PBPs, this compound prevents the cross-linking of peptidoglycan chains, an essential step in cell wall synthesis . This inhibition leads to a weakened cell wall, causing the bacterial cell to lyse and die .
Result of Action
This compound exhibits good activity against non-ESBL-producing E. coli, K. pneumoniae, and P. mirabilis, MSSA, and is also potent against Enterobacteriaceae, P. aeruginosa, and Streptococcus . It shows poor activity against esbl-producing strains of these organisms .
Action Environment
The efficacy of this compound can be influenced by various environmental factors, such as the presence of β-lactamases in the bacterial environment . For instance, this compound shows poor activity against bacteria producing extended-spectrum β-lactamases (ESBLs) . It’s also worth noting that the susceptibility rates of this compound can vary across different geographical locations and bacterial strains .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Cefoselis is a semisynthetic, fourth-generation cephalosporin belonging to the β-lactam class of antibacterial compounds . It has a broad spectrum of antimicrobial activity against Gram-negative bacteria due to its resistance to many β-lactamases, including AmpC . It also has an affinity for penicillin-binding-protein 20 that MRSA specifically possesses .
Cellular Effects
This compound has shown good activity against non-ESBL-producing E. coli, K. pneumoniae, and P. mirabilis, MSSA, and was also potent against Enterobacteriaceae, P. aeruginosa, and Streptococcus . It has been found effective at treating respiratory and urinary tract infections .
Molecular Mechanism
Like other β-lactam antibiotics, this compound disrupts the synthesis of the peptidoglycan layer forming the bacterial cell wall . This disruption inhibits bacterial growth, leading to the death of the bacteria.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown good activity against various bacterial pathogens collected from multiple hospitals across China
Metabolic Pathways
As a cephalosporin, it is likely to be involved in pathways related to bacterial cell wall synthesis .
Transport and Distribution
This compound might penetrate the blood-brain barrier or be discharged by a certain transport system
Subcellular Localization
As a β-lactam antibiotic, it is likely to exert its effects primarily in the periplasmic space of bacteria, where it disrupts cell wall synthesis .
properties
IUPAC Name |
(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O6S2/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28/h2-3,8,13,17,20,28H,4-7H2,1H3,(H4,21,22,23,29,31,32)/b24-12-/t13-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXLLRXDAYEMPP-SBGRAJFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048285 | |
Record name | Cefoselis | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
122841-10-5 | |
Record name | Cefoselis [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122841105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefoselis | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFOSELIS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B50MLU3H1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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